molecular formula C14H18Cl2N2O B12127210 2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide

Cat. No.: B12127210
M. Wt: 301.2 g/mol
InChI Key: VOHCQPCUSBWGCQ-UHFFFAOYSA-N
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Description

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide is a chemical compound with a complex structure that includes an azepane ring and a dichlorophenyl group

Preparation Methods

The synthesis of 2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide typically involves the reaction of azepane with 3,4-dichlorophenylacetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production quality.

Chemical Reactions Analysis

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the azepane or dichlorophenyl groups are replaced by other functional groups. Common reagents for these reactions include halogens and alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs for treating infections and other diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The azepane ring and dichlorophenyl group are believed to play crucial roles in binding to these targets, leading to the compound’s biological effects. The exact pathways and molecular targets are still under investigation, but they may include enzymes and receptors involved in microbial growth and metabolism.

Comparison with Similar Compounds

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide can be compared with other similar compounds such as:

    1-(azepan-1-yl)-2-[(3,4-dichlorophenyl)amino]ethan-1-one: This compound has a similar structure but differs in the functional groups attached to the azepane ring.

    2-(azepan-1-yl)-2-(3,4-dichlorophenyl)ethan-1-amine:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H18Cl2N2O

Molecular Weight

301.2 g/mol

IUPAC Name

2-(azepan-1-yl)-N-(3,4-dichlorophenyl)acetamide

InChI

InChI=1S/C14H18Cl2N2O/c15-12-6-5-11(9-13(12)16)17-14(19)10-18-7-3-1-2-4-8-18/h5-6,9H,1-4,7-8,10H2,(H,17,19)

InChI Key

VOHCQPCUSBWGCQ-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)CC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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